Product packaging for 5-methylcyclopent-1-ene-1-carboxylic acid(Cat. No.:CAS No. 53623-50-0)

5-methylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B6146109
CAS No.: 53623-50-0
M. Wt: 126.15 g/mol
InChI Key: WDJACUIKSWQWOE-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopentene (B43876) Scaffolds in Organic Synthesis and Natural Product Chemistry

Five-membered carbocyclic frameworks, such as the cyclopentene ring, are fundamental structural motifs found in a vast array of natural products and biologically significant molecules. nih.gov These scaffolds are prevalent in pharmaceuticals, agrochemicals, and other classes of organic compounds. nih.gov The sterically congested and highly functionalized cyclopentane (B165970) scaffold is among the most frequently encountered architectural features in medicinally relevant molecules. researchgate.net

The significance of the cyclopentene core is underscored by its presence in numerous bioactive compounds, including abacavir (an antiviral drug), neoplanocin A (an antibiotic with antitumor activity), vibralactone (a pancreatic lipase (B570770) inhibitor), and cryptophomic acid. researchgate.netroyalsocietypublishing.org Consequently, cyclopentene rings are not only synthetic targets themselves but also serve as versatile building blocks and key intermediates for the synthesis of more complex molecules. nih.govnih.gov The development of modern synthetic methods that allow for the stereocontrolled construction of complex cyclopentanoid structures is a testament to their importance in biomedical research and drug discovery. researchgate.net Despite historical perceptions of synthetic intractability, the cyclopentane framework is now increasingly regarded as a privileged scaffold for developing new active pharmaceutical ingredients. researchgate.net

Historical Trajectories and Current Research Trends in Unsaturated Carboxylic Acid Chemistry

Unsaturated carboxylic acids, particularly α,β-unsaturated variants, have long been a cornerstone of organic chemistry. Their chemistry is characterized by the reactivity of both the carboxyl group and the carbon-carbon double bond. libretexts.org Historically, research focused on fundamental reactions such as hydration, halogenation, and conjugate additions (e.g., the Michael addition), which exploit the electrophilic nature of the β-carbon. libretexts.org

In recent decades, research trends have shifted towards developing more efficient, selective, and sustainable synthetic methodologies. patsnap.com A significant advancement is the use of transition metal catalysis, such as palladium-catalyzed α,β-dehydrogenation, to directly synthesize α,β-unsaturated carboxylic acids and their derivatives from saturated precursors. researchgate.net This approach offers a more direct route to these valuable compounds. researchgate.net Another major trend is the use of bio-based carboxylic acids as building blocks for renewable and biodegradable products, including polymers, solvents, and lubricants. patsnap.com This aligns with the broader push in chemistry towards sustainability and green alternatives to petroleum-based chemicals. patsnap.com Research also continues to explore the unique reactivity of these compounds, for instance, investigating the mechanisms of decarboxylation, which can be influenced by factors like acid catalysis and molecular structure. stackexchange.com

Structural and Stereochemical Considerations for 5-Methylcyclopent-1-ene-1-carboxylic Acid

This compound is an organic compound with the chemical formula C₇H₁₀O₂. nih.gov Its structure consists of a five-membered carbon ring containing one double bond (a cyclopentene ring), a carboxylic acid group (-COOH) attached to one of the double-bonded carbons (C1), and a methyl group (-CH₃) attached to the carbon atom at the 5-position.

A critical feature of this molecule is the presence of a stereocenter at the C5 position, the carbon atom bearing the methyl group. This chirality means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers:

(R)-5-methylcyclopent-1-ene-1-carboxylic acid

(S)-5-methylcyclopent-1-ene-1-carboxylic acid

The specific three-dimensional arrangement (stereochemistry) of the methyl group relative to the ring can significantly influence the molecule's physical properties and its interactions with other chiral molecules, which is a key consideration in pharmaceutical and biological applications. The synthesis of a single, pure enantiomer often requires asymmetric synthesis or chiral resolution techniques.

Properties of this compound
PropertyValue
Molecular FormulaC₇H₁₀O₂ nih.gov
Molecular Weight126.15 g/mol nih.gov
IUPAC NameThis compound nih.gov
SMILESCC1CCC=C1C(=O)O nih.gov
InChIKeyWDJACUIKSWQWOE-UHFFFAOYSA-N nih.gov

Defined Research Gaps and Prospective Investigations into this compound

Despite the established importance of both cyclopentene scaffolds and unsaturated carboxylic acids, a review of the scientific literature indicates that this compound itself has not been the subject of extensive, dedicated research. Its appearance is primarily limited to chemical supplier catalogs and compound databases. nih.govbldpharm.comsigmaaldrich.com This lack of focused investigation represents a significant research gap.

Prospective investigations into this compound could proceed in several scientifically valuable directions:

Stereoselective Synthesis: A primary research goal would be the development of efficient and highly stereoselective synthetic routes to access the individual (R) and (S) enantiomers. Chemo-enzymatic strategies, which have been successfully applied to related chiral cyclopentene derivatives, could offer a promising avenue for producing enantiopure forms of the acid. researchgate.net

Application as a Chiral Building Block: Given that cyclopentenes are valuable intermediates, the pure enantiomers of this compound could be explored as chiral building blocks. Their utility could be demonstrated in the total synthesis of complex natural products or in the creation of novel pharmaceutical analogues that require a stereodefined cyclopentane core. nih.govresearchgate.net

Biological Activity Screening: There is a clear opportunity to investigate the biological properties of this compound. Given the widespread bioactivity of molecules containing the cyclopentene motif, both the racemic mixture and the individual enantiomers could be screened against various biological targets, such as enzymes or receptors, to uncover potential therapeutic applications. royalsocietypublishing.orgroyalsocietypublishing.org

Polymer and Materials Science: In line with current trends in carboxylic acid research, this molecule could be investigated as a monomer for the synthesis of new polymers. patsnap.com The rigidity of the cyclopentene ring and the presence of a chiral center could impart unique thermal and optical properties to the resulting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53623-50-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-methylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

WDJACUIKSWQWOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C1C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methylcyclopent 1 Ene 1 Carboxylic Acid and Its Stereoisomers

Regioselective and Stereoselective Pathways to the 5-Methylcyclopent-1-ene-1-carboxylic Acid Framework

The creation of the specific this compound structure, with its defined placement of the methyl group, double bond, and carboxylic acid, requires precise control over the chemical reactions. Modern synthetic chemistry offers several powerful strategies to achieve this, including methods that can selectively produce a single stereoisomer of the molecule.

Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Transition metals like palladium (Pd), rhodium (Rh), gold (Au), and copper (Cu) are powerful catalysts for constructing complex ring structures. While a direct, single-step synthesis of this compound using these catalysts is not prominently documented, established catalytic cycles provide clear pathways. For instance, a rhodium(I)-phosphine complex has been shown to be an effective catalyst for cycloaddition reactions that form cyclopentene (B43876) derivatives. acs.org

One plausible strategy involves the transition-metal-catalyzed carbonylation of a suitable precursor. For example, a 1,4-dicarbonyl compound could undergo an intramolecular aldol (B89426) condensation to form a cyclopentenone, which is then converted to the target carboxylic acid. google.com Another advanced approach is the palladium-catalyzed C-H functionalization, which can directly introduce groups onto a pre-formed cyclopentane (B165970) ring. Research has demonstrated the feasibility of Pd-catalyzed arylation of cyclopentane carboxylic acids, showcasing the power of this method for functionalizing the carbocyclic core. nih.gov Gold-catalyzed hydrocarboxylation of specific precursors also represents a potential route for introducing the carboxylic acid moiety. mdpi.com

Decarboxylative coupling reactions, which use alkynyl carboxylic acids as stable alkyne sources, are another relevant area. These reactions, often catalyzed by palladium, copper, nickel, or silver, are key for forming new carbon-carbon bonds and could be adapted for the synthesis of cyclopentene frameworks. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Cyclopentene Synthesis

Catalyst SystemReaction TypePrecursorsProduct TypeReference
[Rh(dppp)]SbF₆Intramolecular [3+2] CycloadditionEne-vinylcyclopropanesBicyclic cyclopentenes acs.org
PdCl₂(dppf)Suzuki Cross-CouplingVinyl iodide, boronic acidSubstituted dienes mdpi.com
PdCl₂(PPh₃)₂Tsuji-Trost AllylationBicyclic lactam, allyl acetateAllylated bicyclic derivative mdpi.com
Ti(Cl)₃(alkoxy) / Anhydride (B1165640)CyclocondensationEnone, aldehydeSubstituted cyclopentenones google.com
PdCl₂(PPh₃)₂ / AgOAcTransannular C-H ArylationCyclopentane carboxylic acid, aryl iodideγ-Aryl-cyclopentane carboxylic acids nih.gov

Organocatalytic Approaches for Asymmetric Introduction of Stereocenters

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a cornerstone of asymmetric synthesis. This field, recognized with the 2021 Nobel Prize in Chemistry, offers powerful tools for creating chiral molecules with high enantioselectivity. youtube.com The amino acid L-proline, for example, can catalyze intermolecular aldol reactions between ketones and aldehydes to produce valuable products in excellent yields and with high enantioselectivity. youtube.com

For the synthesis of chiral this compound, an organocatalytic intramolecular aldol reaction is a highly promising strategy. A prochiral diketone precursor can be cyclized using a chiral organocatalyst, such as a derivative of proline, to establish the stereocenter at the 5-position with a high degree of control. The catalyst forms a transient enamine with one of the ketone groups, facilitating a highly stereoselective intramolecular ring closure. youtube.comyoutube.com

Furthermore, cooperative catalysis, combining a chiral secondary amine with an achiral palladium complex, has been successfully used to synthesize cyclopentene-based amino acids containing a quaternary carbon center. acs.org This highlights the potential of combining organocatalysis with other catalytic systems to achieve complex transformations.

Table 2: Key Concepts in Organocatalytic Asymmetric Synthesis

Catalyst TypeKey IntermediateReaction TypeRelevance to Target SynthesisReference
L-ProlineEnamineIntermolecular Aldol ReactionEstablishes stereocenters in carbon-carbon bond formation. youtube.com
Chiral Secondary AmineEnamine / Iminium IonIntramolecular Aldol CyclizationAsymmetric synthesis of the chiral cyclopentene ring. youtube.com
Chiral Imidazole DerivativeActivated Silyl GroupDesymmetrization of SilanediolsDemonstrates enantioselective synthesis of chiral silicon centers, a related field. nih.gov
Confined Brønsted AcidCarbocationEnantioselective CyclizationActivation of olefins for asymmetric catalysis. youtube.comnih.gov

Chemo-Enzymatic and Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis offers a highly efficient and environmentally friendly route to enantiomerically pure compounds. Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity. A particularly relevant strategy for synthesizing chiral carboxylic acids is the enantioselective hydrolysis of nitriles, catalyzed by nitrilase enzymes. nih.gov

A chemo-enzymatic pathway to chiral this compound would involve the chemical synthesis of a prochiral nitrile precursor, 5-methylcyclopent-1-ene-1-carbonitrile. This intermediate would then be subjected to hydrolysis by a specific nitrilase. By screening a library of nitrilases, an enzyme can be identified that selectively hydrolyzes the nitrile to the desired (R)- or (S)-carboxylic acid with high yield and enantiomeric excess. nih.govsemanticscholar.org This approach avoids the need for chiral catalysts or resolving agents in the chemical steps and leverages the inherent selectivity of biological systems.

Multicomponent and Domino Reaction Sequences Incorporating the Cyclopentene Moiety

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. rsc.org A domino reaction to form the this compound framework could be initiated by a Michael addition, followed by an intramolecular cyclization. mdpi.com

One reported strategy involves the reaction of 1,2-allenic ketones with compounds like 4-chloroacetoacetate, which proceeds through a cascade of nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction to form highly functionalized cyclopentenes. rsc.org Another powerful approach is the asymmetric synthesis of cyclopentane carboxylates via a domino reaction started by a chemoselective asymmetric Michael addition of a lithium amide to a diendioate, followed by a 5-exo-trig intramolecular cyclization. mdpi.com These methods demonstrate the ability to rapidly assemble the core cyclopentene structure with control over its functional groups and stereochemistry.

Precursor Synthesis and Functionalization Strategies for this compound Derivatives

A key precursor for many synthetic routes to the target molecule is 3-methylcyclopent-2-en-1-one. This compound can be synthesized with a remarkable 98% yield via the base-catalyzed intramolecular aldol condensation of 2,5-hexanedione (B30556). chemicalbook.com This readily available starting material opens up several pathways for further functionalization.

Once 3-methylcyclopent-2-en-1-one is obtained, the ketone must be converted into the C1-carboxylic acid functionality while preserving the ring structure. Several methods exist for this transformation:

Shapiro Reaction: The ketone can be converted to its tosylhydrazone derivative. Treatment with a strong base (like an alkyllithium reagent) generates a vinyllithium (B1195746) intermediate at the former carbonyl position. This intermediate can then be trapped with carbon dioxide (CO₂) to yield the α,β-unsaturated carboxylic acid upon acidic workup.

Wittig-type Olefination: A Wittig or Horner-Wadsworth-Emmons reaction can be used to convert the ketone into an alkene with an attached ester group (e.g., using a phosphonate (B1237965) ylide like triethyl phosphonoacetate). Subsequent hydrolysis of the ester group would provide the target carboxylic acid.

Cyanohydrin Formation and Elimination: The ketone can be converted to a cyanohydrin. Subsequent dehydration would introduce the double bond, and hydrolysis of the nitrile group would yield the carboxylic acid.

Another important class of precursors are cyclopentane carboxylic acid derivatives, which can be synthesized through ring-contraction methods. For example, a six-membered diazoketone can undergo a Wolff rearrangement to form a five-membered ring ester, which can then be hydrolyzed. google.com

Scalability Considerations and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. These principles are highly relevant to the synthesis of this compound.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a core tenet of green chemistry. Organocatalysis and biocatalysis are particularly advantageous as they often avoid the use of toxic or expensive heavy metals. youtube.com Catalysts are used in small amounts and can be recycled and reused, significantly reducing waste. nih.gov

Atom Economy: Domino and multicomponent reactions are prime examples of atom-economical processes. They combine multiple starting materials into a final product in a single operation, incorporating a high percentage of the atoms from the reactants into the final structure. rsc.org

Renewable Feedstocks: A key green strategy is the use of starting materials derived from renewable sources. The synthesis of the precursor 3-methylcyclopent-2-en-1-one from 2,5-hexanedione is particularly notable, as 2,5-hexanedione can be produced from the hydrolysis of 2,5-dimethylfuran (B142691) (DMF), a platform chemical derivable from biomass.

Solvent Choice: The selection of solvents is critical, as they often constitute the largest volume of material in a reaction. Green chemistry encourages the use of safer solvents (e.g., water, ethanol) or minimizing solvent use altogether. youtube.com

Energy Efficiency: Biocatalytic reactions that proceed at or near ambient temperature and pressure are highly energy-efficient compared to traditional methods that may require high heat or pressure. nih.gov

Considering scalability, the synthesis of cyclopropene (B1174273) precursors has highlighted challenges related to instability and low boiling points, which can complicate large-scale production. rsc.org Therefore, robust, high-yielding reactions like the synthesis of 3-methylcyclopent-2-en-1-one are particularly valuable for scalable routes. chemicalbook.com The development of practical and scalable enantioselective methods, such as iridium-catalyzed asymmetric hydrogenation of ketone precursors, is also a key area of research for producing chiral molecules on a larger scale. researchgate.net

Comparative Analysis of Synthetic Efficiency, Diastereoselectivity, and Enantioselectivity

The synthesis of this compound and its stereoisomers can be achieved through various advanced synthetic methodologies. This section provides a comparative analysis of these methods, focusing on their synthetic efficiency, diastereoselectivity, and enantioselectivity. The choice of synthetic route is often dictated by the desired stereochemical outcome, with different methods offering distinct advantages in controlling the formation of specific stereoisomers.

Modern synthetic strategies increasingly employ catalytic asymmetric reactions to achieve high levels of stereocontrol. These include organocatalysis, transition-metal catalysis, and biocatalysis, each with its own set of strengths and limitations. The efficiency of these syntheses is typically evaluated based on chemical yield, while the stereoselectivity is measured by the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.).

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral cyclopentenes. These methods often rely on the use of small organic molecules, such as proline derivatives, to catalyze cascade reactions that construct the cyclopentane ring with high stereocontrol.

For instance, the enantioselective cascade Michael-aldol condensation is an efficient method for assembling densely functionalized chiral cyclopentenes. nih.gov While direct data for this compound is not explicitly detailed, analogous systems demonstrate the potential of this strategy. These reactions can form multiple stereocenters in a single step with high enantio- and diastereoselectivities. nih.gov Another relevant organocatalytic method is the asymmetric desymmetrization of cyclopentene-1,3-diones, which can produce chiral cyclopentane derivatives with excellent diastereo- and high enantioselectivities. rsc.org

Method Catalyst Substrate Type Yield (%) d.r. e.e. (%) Reference
Cascade Michael-AldolChiral Prolinol Etherα,β-Unsaturated Aldehydes & MalonatesHigh>30:190-98 organic-chemistry.org
DesymmetrizationH8-TRIPCyclopentene-1,3-diones & HydrazonesGood to HighExcellentGood to High rsc.org

This table presents data for analogous systems to illustrate the potential of organocatalytic methods for the synthesis of the target compound.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis offers a broad spectrum of reactions for the synthesis of substituted cyclopentenes. Metals like rhodium and ruthenium are particularly effective in catalyzing cycloaddition and hydrogenation reactions.

Rhodium-catalyzed [3+2] cycloadditions of allenes with enones provide a pathway to highly functionalized cyclopentenes. lookchem.com The use of chiral phosphine (B1218219) ligands can induce high enantioselectivity, making it a viable strategy for accessing chiral stereoisomers of this compound. Furthermore, rhodium- and scandium-catalyzed five-step domino sequences have been developed to generate highly functionalized cyclopentanes with multiple stereocenters as single diastereomers and high enantiomeric excess. nih.gov

Asymmetric hydrogenation is another powerful technique. While direct hydrogenation of a pre-formed this compound to a saturated chiral carboxylic acid is a possibility, the construction of the chiral cyclopentene ring itself can be achieved via hydrogenation of a suitable prochiral precursor. Ruthenium and rhodium catalysts with chiral ligands are highly effective for the asymmetric hydrogenation of various unsaturated substrates, often providing high yields and excellent enantioselectivities. ajchem-b.comtaylorandfrancis.com

Method Catalyst System Reaction Type Yield (%) d.r. e.e. (%) Reference
[3+2] CycloadditionChiral PhosphepineAllenes + EnonesGoodN/AHigh lookchem.com
Domino SequenceRhodium/ScandiumVinyldiazoacetates + Allyl AlcoholsModerateSingle Diastereomer64-92 nih.gov
Asymmetric HydrogenationRu/TsDPENKetones/OlefinsHighHighHigh ajchem-b.com

This table summarizes findings from related transition-metal catalyzed syntheses applicable to the target molecule.

Diastereoselective Approaches

When the target molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective synthesis can be achieved by various means, including substrate control, reagent control, or catalyst control.

For example, the tandem conjugate addition-cyclization of prochiral precursors can lead to the formation of trans-substituted cyclopentane derivatives with good diastereoselectivity. rsc.org Subsequent chemical transformations can then be used to install the desired functionality and stereochemistry. In some cases, a Cope elimination can be employed to generate a homochiral cyclopentene intermediate, which can then undergo further stereoselective reactions. rsc.org

Method Key Step Stereochemical Outcome Yield (%) d.r. Reference
Tandem Conjugate Addition-CyclizationLithium Amide Additiontrans-1,2-disubstitutedGoodGood rsc.org
Cope EliminationN-Oxidation and EliminationHomochiral CyclopenteneN/AN/A rsc.org

This table highlights methods focused on achieving high diastereoselectivity in the synthesis of related cyclopentane structures.

Mechanistic Investigations of Chemical Transformations Involving 5 Methylcyclopent 1 Ene 1 Carboxylic Acid

Reactivity of the Cyclopentene (B43876) Olefinic Bond

The olefinic bond in 5-methylcyclopent-1-ene-1-carboxylic acid is electron-deficient due to the conjugating effect of the carboxyl group. This electronic property is a primary determinant of its reactivity, particularly in addition and cycloaddition reactions.

Electrophilic and Nucleophilic Addition Reactions: Regio- and Stereochemical Outcomes

The reactivity of the double bond in α,β-unsaturated carbonyl compounds is well-established. Electrophilic additions to the double bond of this compound are expected to be regioselective. The initial attack of an electrophile would likely occur at the α-carbon, leading to a carbocation stabilized by the adjacent methyl group and the ring structure. Subsequent attack by a nucleophile would complete the addition.

Conversely, nucleophilic additions, such as Michael additions, are anticipated to proceed with high regioselectivity at the β-position. This is due to the polarization of the double bond by the electron-withdrawing carboxylic acid group, which renders the β-carbon electrophilic. The stereochemical outcome of such additions would be influenced by the chiral center at the 5-position, potentially leading to diastereoselective product formation. The approach of the nucleophile would likely be directed by steric hindrance from the methyl group, favoring attack from the less hindered face of the cyclopentene ring.

Reaction TypeReagent ExampleExpected RegioselectivityProbable Stereochemical Influence
Electrophilic AdditionHBrBromine at α-positionFormation of diastereomers
Nucleophilic AdditionR₂CuLiNucleophile at β-positionDiastereoselective, influenced by C5-methyl group

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar) with this compound Derivatives

Derivatives of this compound, particularly its esters, are expected to function as effective dienophiles in Diels-Alder reactions. libretexts.org The electron-withdrawing nature of the ester group activates the double bond for [4+2] cycloaddition with electron-rich dienes. mychemblog.commasterorganicchemistry.com The reaction is anticipated to follow the endo rule, where the dienophile's electron-withdrawing substituent is oriented towards the developing diene π-system in the transition state, leading to specific stereochemical outcomes in the bicyclic products. wikipedia.org

In 1,3-dipolar cycloadditions, the activated double bond can react with various 1,3-dipoles like nitrones or azides to form five-membered heterocyclic rings. rsc.orgwikipedia.orgslideshare.net The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory, with the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dienophile being crucial. wikipedia.org

Cycloaddition TypeReactant Pair ExampleExpected Product TypeKey Mechanistic Feature
Diels-AlderMethyl 5-methylcyclopent-1-ene-1-carboxylate + IsopreneSubstituted bicyclo[2.2.1]hepteneConcerted [4+2] cycloaddition, endo-selectivity wikipedia.org
1,3-DipolarEthyl 5-methylcyclopent-1-ene-1-carboxylate + Benzyl azideTriazoline derivativeConcerted [3+2] cycloaddition wikipedia.org

Olefin Metathesis and Ring-Opening Metathesis Polymerization (ROMP) with Related Esters

Esters derived from this compound are potential monomers for Ring-Opening Metathesis Polymerization (ROMP). rsc.orgresearchgate.net This polymerization technique, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, involves the cleavage and reformation of the double bond to produce functionalized polymers. rsc.orgresearchgate.netresearchgate.netrsc.orglibretexts.org The strain of the cyclopentene ring provides the driving force for the ring-opening process. The resulting polymers would feature regularly spaced ester and methyl functionalities along the polymer backbone. rsc.orgresearchgate.net The molecular weight and polydispersity of the polymers can be controlled by the reaction conditions and the choice of catalyst. rsc.org

Polymerization MethodMonomer ExampleCatalyst ExampleResulting Polymer Structure
ROMPEthyl 5-methylcyclopent-1-ene-1-carboxylateGrubbs' Second Generation CatalystPolypentenamer with pendant ethyl carboxylate and methyl groups rsc.orgresearchgate.netacs.org

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Esterification, Amidation, and Anhydride (B1165640) Formation for Diversification

The carboxylic acid can be readily converted into esters, amides, and anhydrides, which are valuable for further synthetic applications or for modifying the compound's properties.

Esterification: Standard methods such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) can be employed.

Amidation: The formation of amides can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride followed by reaction with an amine. Direct coupling with amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid is also a viable and often milder alternative. mdpi.comorgsyn.org For sterically hindered amines or acids, specialized methods may be required. chimia.chrsc.orgchimia.ch

Anhydride Formation: While intermolecular anhydride formation is possible, if a second carboxyl group were present (e.g., through modification of the methyl group), intramolecular cyclization to a cyclic anhydride could be achieved, often with mild heating or using dehydrating agents. acs.orgnih.govacs.orglibretexts.orgresearchgate.net

TransformationReagentsProduct Class
EsterificationMethanol, H₂SO₄Methyl ester
Amidation1. SOCl₂, 2. BenzylamineN-benzyl amide
Amidation (Direct)Aniline, Boric AcidN-phenyl amide orgsyn.org

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation and Mechanistic Insights of 5 Methylcyclopent 1 Ene 1 Carboxylic Acid and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for assembling the complete molecular puzzle.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding network and the spatial relationships between atoms in 5-methylcyclopent-1-ene-1-carboxylic acid.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity within the cyclopentene (B43876) ring, showing correlations between the vinylic proton and the adjacent allylic protons, as well as the couplings between the protons on the saturated carbons of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. nist.gov It simplifies the assignment of carbon signals by linking them to their known proton resonances. For instance, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal, and the vinylic proton would correlate with the vinylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nist.gov This is particularly powerful for identifying quaternary carbons, such as the carboxylic acid carbon and the vinylic carbon attached to it. For example, the methyl protons would be expected to show an HMBC correlation to the C5 carbon and potentially the C4 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the relative stereochemistry by identifying protons that are close in space, regardless of whether they are bonded. vulcanchem.com In the case of this compound, NOESY could reveal through-space interactions between the methyl group protons and the protons on the same face of the cyclopentene ring, helping to establish the relative configuration at the C5 stereocenter.

A summary of expected key 2D NMR correlations for this compound is presented in the table below.

Proton (¹H)Expected COSY Correlations (with ¹H at)Expected HSQC Correlation (with ¹³C at)Expected HMBC Correlations (with ¹³C at)
Vinylic-HAllylic-CH₂Vinylic-CHCarboxylic C, Allylic C
Allylic-CH₂Vinylic-H, Homoallylic-CH₂Allylic-CH₂Vinylic C's, Homoallylic C
C5-HHomoallylic-CH₂, Methyl-HC5-CHVinylic C, Methyl C, C4
Methyl-HC5-HMethyl-CH₃C5, C4
Carboxyl-OHNoneNoneCarboxylic C, C1

Solid-State NMR and Dynamic NMR Studies for Conformational Analysis

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide information about the molecular structure and packing in the crystalline state. For a molecule like this compound, ssNMR could reveal the presence of different polymorphs and provide insights into intermolecular interactions, such as hydrogen bonding of the carboxylic acid groups in the solid state.

Dynamic NMR (DNMR) techniques are employed to study the energetics of conformational changes in molecules. nih.gov For the cyclopentene ring in this compound, DNMR could be used to study the ring-puckering process. By analyzing the changes in the NMR spectrum at different temperatures, the energy barriers for conformational interconversions can be determined. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₇H₁₀O₂), the calculated exact mass is 126.0681 Da. libretexts.org

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner. Analysis of these fragments provides valuable structural information. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 126. chemicalbook.com A prominent peak is observed at m/z 111, which corresponds to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would be the acylium ion formed by cleavage of the C-C bond adjacent to the carbonyl group. Other fragmentation pathways can be proposed based on the structure. mertenlab.de

A plausible fragmentation pathway is outlined below:

m/zProposed FragmentFormula
126Molecular Ion [M]⁺[C₇H₁₀O₂]⁺
111Loss of methyl radical [M-CH₃]⁺[C₆H₇O₂]⁺
81Loss of carboxyl group [M-COOH]⁺[C₆H₉]⁺
67Retro-Diels-Alder type fragmentation[C₅H₇]⁺

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy is a rapid and non-destructive method for identifying functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will appear as a strong, sharp band around 1700 cm⁻¹. The C=C stretching vibration of the cyclopentene ring is expected in the 1650-1680 cm⁻¹ region.

Predicted key vibrational frequencies are listed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300 (broad)
CarbonylC=O stretch~1700
AlkeneC=C stretch~1650-1680
Alkene=C-H stretch~3000-3100
AlkylC-H stretch~2850-2960
Carboxylic AcidC-O stretch~1210-1320

Chiroptical Spectroscopy (Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD)) for Absolute Configuration Determination (if applicable)

The presence of a stereocenter at the C5 position means that this compound is a chiral molecule and can exist as two enantiomers. Chiroptical spectroscopic methods are essential for determining the absolute configuration of a purified enantiomer.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. uprm.edu The resulting spectrum is a complex fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for one of the enantiomers (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-Vis light. The π→π* and n→π* electronic transitions of the carboxylic acid and the double bond chromophores will give rise to Cotton effects in the ECD spectrum. The signs and magnitudes of these Cotton effects are directly related to the stereochemistry of the molecule. Similar to VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra is a powerful method for absolute configuration assignment.

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignment

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. While obtaining suitable crystals of the carboxylic acid itself might be challenging, conversion to a crystalline derivative (e.g., an amide with a chiral amine or an ester with a heavy atom) can facilitate crystallization. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous assignment of the relative and absolute stereochemistry of all chiral centers. This technique would definitively confirm the connectivity established by NMR and provide invaluable data on the solid-state conformation and intermolecular interactions.

In-situ Spectroscopic Monitoring of Reactions Involving this compound

The real-time, in-situ monitoring of chemical reactions is a cornerstone of modern process development and mechanistic investigation, falling under the umbrella of Process Analytical Technology (PAT). mt.comwikipedia.org By employing spectroscopic techniques directly within a reaction vessel, chemists can gain a continuous and detailed understanding of reaction kinetics, identify transient intermediates, and ensure process safety and efficiency. americanpharmaceuticalreview.comresearchgate.net For a molecule such as this compound, which possesses both a reactive carboxylic acid function and a carbon-carbon double bond, in-situ monitoring is invaluable for tracking its diverse transformations.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring reactions involving the carboxylic acid moiety. americanpharmaceuticalreview.com By inserting a fiber-optic attenuated total reflection (ATR) probe into the reaction mixture, characteristic infrared absorptions can be tracked over time. mdpi.com For instance, in an acid-catalyzed esterification reaction with an alcohol, the disappearance of the broad O-H stretch of the carboxylic acid (typically ~3300-2500 cm⁻¹) and the carbonyl (C=O) stretch of the acid (around 1700-1725 cm⁻¹) can be monitored. Concurrently, the appearance of the new C=O stretch of the ester at a higher wavenumber (approximately 1735-1750 cm⁻¹) and the C-O stretches of the ester would signify product formation. researchgate.net This allows for the precise determination of reaction endpoints and the calculation of kinetic parameters. rdd.edu.iqresearchgate.net

The following table illustrates hypothetical data from an in-situ FTIR monitoring of the esterification of this compound.

Interactive Data Table: In-situ FTIR Monitoring of Esterification

Reaction Time (minutes)Carboxylic Acid C=O Peak Area (Arbitrary Units)Ester C=O Peak Area (Arbitrary Units)Percent Conversion (%)
01.000.000
100.820.1818
200.650.3535
300.490.5151
400.340.6666
500.210.7979
600.100.9090

Raman Spectroscopy offers a complementary in-situ monitoring technique. youtube.com It is particularly adept at observing changes in non-polar bonds, making it ideal for tracking reactions at the C=C double bond of the cyclopentene ring. youtube.com For example, during a catalytic hydrogenation reaction, the intensity of the Raman band corresponding to the C=C stretching vibration (typically around 1640-1680 cm⁻¹) would decrease over time. The simultaneous emergence of signals corresponding to the C-H bonds of the newly formed alkane would confirm the progress of the reaction. This technique is highly effective as the Raman signal of the solvent is often weak, leading to high-quality spectra of the reactants and products. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be adapted for in-line or on-line reaction monitoring. acs.orgnih.gov By flowing the reaction mixture through a benchtop NMR spectrometer, real-time structural information can be obtained. azom.com For the hydrogenation of this compound, ¹H NMR spectroscopy would clearly show the disappearance of the vinylic proton signal and the appearance of new signals in the aliphatic region of the spectrum as the double bond is saturated. acs.org This provides quantitative data on the consumption of the starting material and the formation of the product, 5-methylcyclopentane-1-carboxylic acid. rsc.org

A hypothetical kinetic profile for the hydrogenation reaction as monitored by in-situ NMR is presented below.

Interactive Data Table: In-situ NMR Monitoring of Hydrogenation

Reaction Time (minutes)Integral of Vinylic Proton SignalIntegral of New Aliphatic Proton SignalsPercent Conversion (%)
01.000.000
50.880.1212
100.750.2525
150.620.3838
200.480.5252
250.330.6767
300.190.8181

The integration of these in-situ spectroscopic methods into the study of reactions involving this compound provides a wealth of data that is not accessible through traditional offline analysis. rsc.org This real-time information is crucial for optimizing reaction conditions, understanding complex reaction mechanisms, and ensuring the development of robust and efficient chemical processes. mt.comacs.org

Theoretical and Computational Chemistry Studies of 5 Methylcyclopent 1 Ene 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-methylcyclopent-1-ene-1-carboxylic acid. These methods provide a framework for predicting its electronic structure and various reactivity descriptors.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. By minimizing the energy of the molecule with respect to the positions of its atoms, the most favorable bond lengths, bond angles, and dihedral angles can be predicted.

Theoretical studies on related α,β-unsaturated carbonyl compounds have utilized DFT to investigate reaction mechanisms, such as hydroboration. rsc.org These studies calculate the free energy barriers of different reaction pathways, providing insights into the selectivity of chemical transformations. rsc.org

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain benchmark values for its geometric parameters, vibrational frequencies, and electronic properties.

Studies on similar molecules like cyclopentene (B43876) have utilized ab initio methods to analyze their structure and vibrational frequencies, with results showing good agreement with experimental data. researchgate.net For this compound, these high-accuracy calculations would be invaluable for validating results from more computationally efficient methods like DFT and for providing a deeper understanding of its electronic structure.

Conformational Analysis and Intramolecular Interactions

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptor (the carbonyl oxygen) allows for the possibility of intramolecular hydrogen bonding. This interaction can significantly influence the preferred conformation. Studies on the structurally similar 2-cyclopenten-1-ol (B1584729) have shown that intramolecular π-type hydrogen bonding, where the hydroxyl proton interacts with the C=C double bond, plays a significant role in stabilizing certain conformations. mdpi.com For this compound, a similar interaction between the carboxylic acid proton and the cyclopentene double bond could be a key factor in its conformational landscape.

Furthermore, steric effects arising from the methyl group at the 5-position will also play a crucial role in determining the most stable conformations by influencing the puckering of the five-membered ring and the orientation of the carboxylic acid group. acs.org The interplay between stabilizing hydrogen bonds and destabilizing steric repulsions will ultimately dictate the conformational equilibrium.

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to study the behavior of this compound in a solvent environment, providing insights into its solvation and intermolecular interactions over time. By simulating the motions of the molecule and the surrounding solvent molecules, MD can reveal how the solute interacts with the solvent, including the formation of intermolecular hydrogen bonds.

For carboxylic acids, MD simulations have been used to study their dimerization and proton transfer processes in aqueous solutions. nih.gov In the case of this compound, MD simulations could be used to investigate its aggregation behavior, the structure of its hydration shell, and its tendency to form dimers through hydrogen bonding between the carboxylic acid groups. The presence of the methyl group and the cyclopentene ring will influence how the molecule interacts with its neighbors and with the solvent.

Furthermore, MD simulations can provide information on the dynamics of conformational changes in solution, complementing the static picture provided by quantum chemical calculations.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. While there are no specific published predictions for this compound, DFT-based methods are commonly used for this purpose and have shown good accuracy for a wide range of organic molecules. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectra to aid in the assignment of spectral bands. For example, the characteristic stretching frequencies of the C=O, O-H, and C=C bonds can be predicted.

Modeling Reaction Mechanisms and Transition States for Syntheses and Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, this can involve modeling its synthesis or its subsequent chemical transformations.

As an α,β-unsaturated carboxylic acid, a key reaction is the addition to the carbon-carbon double bond. Theoretical studies on related α,β-unsaturated carbonyl compounds have investigated the mechanism of reactions like hydroboration. rsc.org These studies use computational methods to locate the transition state structures and calculate the activation energies for different reaction pathways, such as 1,2- versus 1,4-addition. rsc.org Such computational modeling can provide a detailed understanding of the factors that control the regioselectivity and stereoselectivity of reactions involving this compound.

Applications of 5 Methylcyclopent 1 Ene 1 Carboxylic Acid in Advanced Organic Synthesis and Materials Science Research

As a Chiral Building Block for Complex Natural Product Synthesis

The enantiomerically pure forms of 5-methylcyclopent-1-ene-1-carboxylic acid and its derivatives are highly sought-after starting materials in the asymmetric synthesis of complex natural products. The defined stereochemistry at the C5 position provides a crucial handle for controlling the three-dimensional architecture of the target molecule.

Strategies for Total Synthesis of Bioactive Molecules Utilizing this compound Derivatives

The synthesis of bioactive molecules often involves the use of derivatives of this compound. For instance, in the asymmetric synthesis of cyclopentane (B165970) β-amino acids, a domino reaction involving a Michael addition and a subsequent 5-exo-trig intramolecular cyclization can be employed. mdpi.com This strategy allows for the creation of multiple stereocenters in a single synthetic operation. For example, the reaction of a chiral lithium amide with a dienoate substrate can lead to the formation of up to three contiguous stereocenters with high diastereoselectivity. evitachem.com

Key strategies often involve the diastereoselective protonation of enolates generated from Michael additions to cyclopentene (B43876) systems. mdpi.com The use of bulky proton sources can control the stereochemical outcome at the C2 position relative to the existing stereocenter. Furthermore, the different ester groups in derivatives like tert-butyl 2-N-benzyl-N-(α-methylbenzyl)amino-5-(methoxycarbonyl)methylcyclopentane-1-carboxylate allow for selective deprotection, enabling further functionalization at specific sites of the molecule. evitachem.com

Precursor in Polymer Chemistry and Monomer Development for Advanced Materials

While direct research on this compound in polymer chemistry is not extensively documented in the provided results, the structural motifs present in this compound are relevant to monomer development. The vinyl group and the carboxylic acid functionality are common features in monomers used for polymerization. For instance, related cyclohexene (B86901) carboxylic acid derivatives have been synthesized and investigated for various applications, suggesting the potential of cyclic carboxylic acids in polymer science. researchgate.net The principles of using cyclic and functionalized monomers for creating polymers with specific properties could be applied to this compound.

Ligand and Catalyst Design Employing the this compound Scaffold

The rigid cyclopentene ring and the presence of a carboxylic acid group make the this compound scaffold a potential candidate for the design of chiral ligands and catalysts. The carboxylic acid can act as a coordination site for a metal center, while the chiral backbone can induce asymmetry in catalytic transformations. Although specific examples of its use in this context are not detailed in the provided search results, the general principles of ligand design suggest its suitability. For example, the synthesis of new bioactive nitrogenous compounds often involves the use of various catalysts in multi-component reactions, highlighting the importance of novel scaffolds in catalyst development. mdpi.comnih.gov

Development of Novel Pharmaceutical Intermediates and Scaffolds (excluding clinical applications)

The this compound core is a valuable scaffold for the development of novel pharmaceutical intermediates. Its derivatives have been explored for their potential in medicinal chemistry. For instance, structurally related compounds have been investigated as peroxisome proliferator-activated receptor γ (PPARγ) agonists and protein-tyrosine phosphatase 1B (PTP-1B) inhibitors, which are targets for metabolic disorders. vulcanchem.com The cyclopentane ring system is a common feature in many biologically active molecules, and the ability to introduce various substituents onto this scaffold makes it a versatile starting point for drug discovery programs. The synthesis of complex molecules often relies on building blocks like this compound to construct the desired molecular framework. vulcanchem.com

Exploration in Agrochemical Research (excluding safety profiles)

The structural features of this compound and its derivatives make them of interest in agrochemical research. The cyclopentene core is found in some natural and synthetic compounds with biological activity. While specific applications in agrochemicals are not detailed in the provided results, the functional groups present in this molecule make it a suitable intermediate for the synthesis of heterocyclic compounds, which are prevalent in both pharmaceutical and agrochemical applications. vulcanchem.com The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds to identify new modes of action and overcome resistance.

Role in Supramolecular Chemistry and Self-Assembly Research

The carboxylic acid group of this compound is capable of forming hydrogen bonds, which are fundamental interactions in supramolecular chemistry and self-assembly. This allows the molecule to participate in the formation of larger, ordered structures. While specific studies on the self-assembly of this compound are not extensively covered, the principles of hydrogen bonding and molecular recognition suggest its potential in this field. For example, the predicted collision cross-section data for various adducts of the related 5,5-dimethylcyclopent-1-ene-1-carboxylic acid provides insight into its non-covalent interactions, which are crucial for understanding its behavior in supramolecular assemblies. uni.lu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methylcyclopent-1-ene-1-carboxylic acid, and what factors influence yield optimization?

  • Methodological Answer : Synthesis of cyclopentene derivatives often involves [2+3] cycloaddition or ring-closing metathesis. For substituted analogues like 4-aminocyclopent-2-ene-1-carboxylic acid, stereoselective synthesis using chiral catalysts (e.g., Evans auxiliaries) is reported . Yield optimization requires controlling reaction conditions (temperature, solvent polarity) and protecting group strategies to prevent side reactions (e.g., decarboxylation). Characterization via 1^1H/13^13C NMR and HPLC is critical to confirm purity and regiochemistry .

Q. How can researchers determine the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability testing should follow OECD guidelines for hydrolytic, thermal, and photolytic degradation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS can identify degradation products. For compounds lacking data (e.g., similar cyclopentene derivatives in ), extrapolate from structurally related molecules, such as methyl 3-aminocyclopentanecarboxylate, which shows sensitivity to moisture and requires inert-atmosphere storage .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving stereochemical ambiguities in this compound, and how can contradictory data be analyzed?

  • Methodological Answer : NOESY/ROESY NMR experiments are essential for determining spatial proximity of substituents. Conflicting NOE signals may arise from conformational flexibility; DFT calculations (e.g., Gaussian 16) can model low-energy conformers to validate experimental data . For chiral centers, compare experimental optical rotation with computed values (e.g., using B3LYP/6-31G*). Discrepancies between theoretical and experimental data may indicate impurities or solvent effects .

Q. How can in silico modeling predict the biological activity of this compound when toxicological data is limited?

  • Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict ADMET properties based on molecular descriptors (logP, topological polar surface area). For analogues like GABA-mimetic 4-aminocyclopent-2-ene-1-carboxylic acid, molecular docking (AutoDock Vina) against target receptors (e.g., GABAA_A) provides mechanistic insights . Validate predictions with in vitro assays (e.g., cytotoxicity in HEK293 cells) and cross-reference with structurally similar compounds in ToxCast .

Q. What statistical approaches are recommended for reconciling discrepancies between experimental and computational data in cyclopentene carboxylate research?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. For conflicting spectral assignments, use Bayesian inference to quantify confidence intervals. In cases of irreproducible synthetic yields, factorial design (e.g., Taguchi method) isolates critical variables (e.g., catalyst loading, reaction time) . Transparent reporting of uncertainties (e.g., ±SD in triplicate experiments) is mandatory .

Data Presentation and Reproducibility

Q. How should large datasets (e.g., spectral libraries, reaction yields) be structured to ensure reproducibility in publications?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw NMR spectra should include acquisition parameters (solvent, frequency, temperature). For synthetic procedures, report exact stoichiometry and purification steps (e.g., column chromatography gradients). Use platforms like Zenodo or Figshare for supplementary data, adhering to journal-specific guidelines (e.g., ACS Style) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.